

Commercial suppliers and purity levels of 4-Aminophthalonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Aminophthalonitrile

Cat. No.: B1265799

[Get Quote](#)

An In-depth Technical Guide to **4-Aminophthalonitrile**: Commercial Availability, Purity Assessment, and Sourcing Best Practices

Authored by: A Senior Application Scientist Abstract

4-Aminophthalonitrile (CAS No. 56765-79-8), also known as 3,4-Dicyanoaniline, is a highly versatile chemical intermediate recognized for its critical role in the synthesis of advanced materials and pharmaceuticals.^{[1][2]} Its unique molecular architecture, featuring a nucleophilic aromatic amine and two electron-withdrawing cyano groups, makes it an essential building block for creating complex molecules with desirable properties.^[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for **4-Aminophthalonitrile**, delves into the critical aspects of its purity, and outlines robust analytical methodologies for its verification. By synthesizing technical data with field-proven insights, this document serves as a practical resource for sourcing and utilizing this key compound with confidence.

The Strategic Importance of 4-Aminophthalonitrile in Research and Development

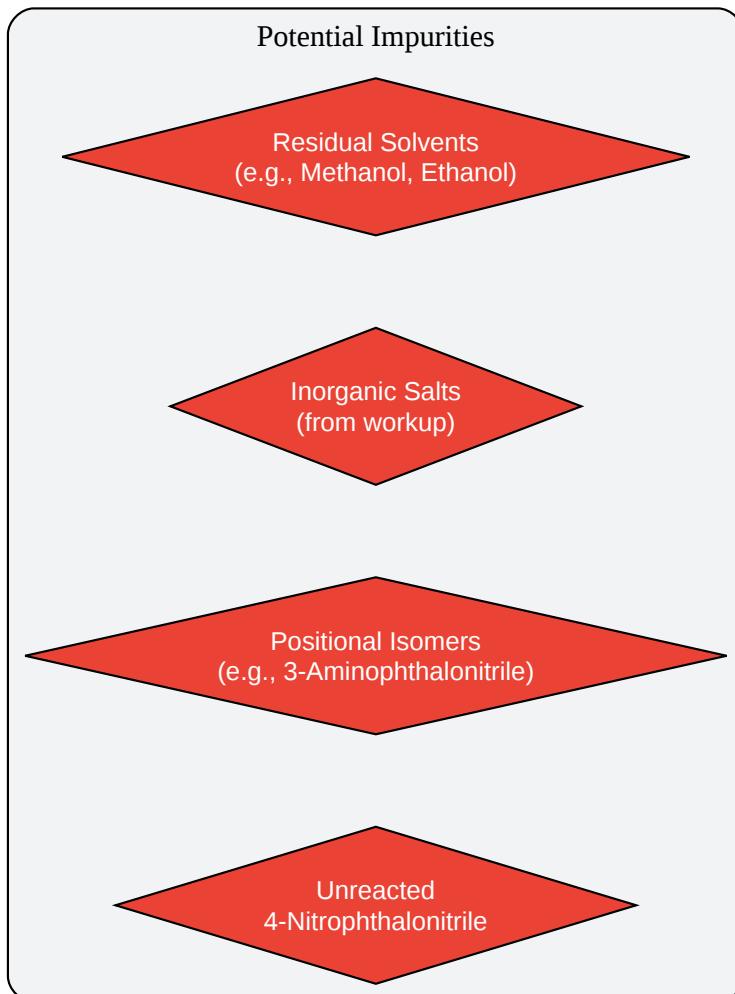
4-Aminophthalonitrile is not merely a reagent; it is an enabler of innovation across multiple scientific disciplines. Its applications are extensive and continue to expand:

- **Pharmaceutical Synthesis:** It serves as a foundational precursor in the development of novel therapeutic agents, particularly in the synthesis of compounds with anti-cancer properties.[2] The nitrile functionalities are often key pharmacophores or can be chemically transformed into other functional groups.
- **Advanced Materials & Polymers:** The compound is integral to the formulation of high-performance polymers. Its incorporation enhances thermal stability and mechanical strength, producing materials suitable for demanding applications in the aerospace and automotive sectors.[2]
- **Dyes and Pigments:** As a key intermediate, it is used to produce synthetic dyes that offer vibrant colors and excellent stability, making them ideal for textiles and plastics.[1][2]
- **Organic Electronics:** The electronic properties of **4-Aminophthalonitrile** make it a valuable component in the development of next-generation organic electronic devices, such as OLEDs and solar cells.[2]

Given its broad utility, the selection of high-quality **4-Aminophthalonitrile** is a paramount concern that directly impacts experimental outcomes, from reaction yields and reproducibility to the biological activity and physical properties of the final products.

Commercial Landscape: Suppliers and Purity Grades

4-Aminophthalonitrile is commercially available from a range of global suppliers, catering to both small-scale research and bulk industrial needs. Purity is the most critical specification and typically ranges from 97% to over 98%. The method of purity determination is a key differentiator among suppliers and provides insight into the rigor of their quality control.


Below is a summary of prominent commercial suppliers and their typically offered purity levels for **4-Aminophthalonitrile**.

Supplier	Typical Purity Level	Analysis Method Cited	Notes
TCI America	>98.0%	Total Nitrogen (N)	Also specifies ≥97.0 area% by HPLC.
Thermo Scientific	≥97.5%	Gas Chromatography (GC)	Sold under the Thermo Scientific Chemicals brand (formerly Alfa Aesar). [3]
Chem-Impex	≥97.5%	HPLC	Grade suitable for Hematology & Histology. [1]
Fisher Scientific	97%	Not specified on summary	Product originally from Acros Organics. [4]
ChemScene	≥98%	Not specified on summary	Research-grade chemical supplier. [5]
Various (via ChemicalBook)	98% - 99%	HPLC	Marketplace with multiple listed suppliers. [6]

Expert Insight: The choice of supplier should not be based on purity percentage alone. The analytical method used is equally important. A purity value determined by Total Nitrogen analysis, like that from TCI, provides a measure of the total amount of nitrogen-containing compounds, which is a robust indicator of the target molecule's concentration. In contrast, chromatographic methods like HPLC and GC quantify purity based on the area percentage of the main peak, which is excellent for identifying and quantifying organic impurities.[\[1\]](#)[\[3\]](#) For rigorous applications, requesting a lot-specific Certificate of Analysis (C of A) is essential to review the actual analytical data.

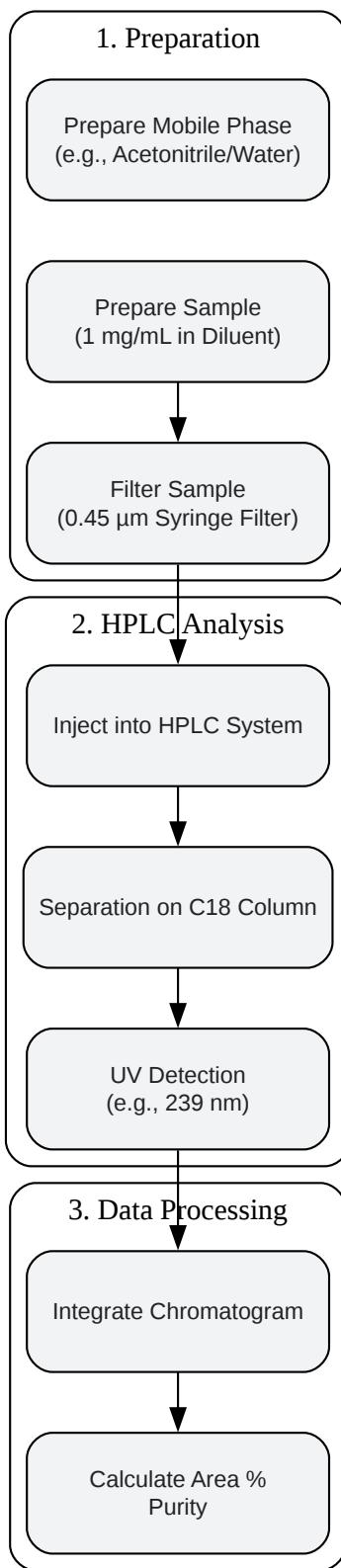
Deconstructing Purity: Potential Impurities and Their Synthetic Origins

Understanding the potential impurities in commercial **4-Aminophthalonitrile** requires an examination of its common synthetic route. The most prevalent method is the chemical reduction of 4-nitrophthalonitrile.

[Click to download full resolution via product page](#)

Caption: Common synthesis route and potential sources of impurities.

This reduction process, while effective, can lead to several types of impurities if not carried out to completion and followed by rigorous purification:[6][7]


- Unreacted Starting Material: Residual 4-nitrophthalonitrile is a common process-related impurity.
- Positional Isomers: The starting material, 4-nitrophthalonitrile, may itself contain its isomer, 3-nitrophthalonitrile.[8] This would carry through the synthesis to yield 3-aminophthalonitrile, an impurity that is structurally very similar and can be difficult to separate.
- Inorganic Salts: Reagents like iron powder with hydrochloric acid or tin(II) chloride result in inorganic byproducts that must be thoroughly removed during the workup and purification stages.[6][7]
- Residual Solvents: Solvents such as methanol or ethanol, often used in the reaction or purification steps, can be retained in the final product.[7]

A Framework for Purity Verification: Key Analytical Protocols

For mission-critical applications, especially in drug development, independent verification of purity is a mandatory step. A multi-technique approach provides the most comprehensive assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds like **4-Aminophthalonitrile**.[8] Its high resolution is ideal for separating the main component from structurally similar impurities.[8]

[Click to download full resolution via product page](#)

Caption: General workflow for HPLC purity analysis.

Protocol: Purity Determination by Reversed-Phase HPLC

This protocol is a robust starting point, adapted from standard methodologies for aromatic amines and nitriles.[\[8\]](#)[\[9\]](#)

- Chromatographic Conditions:
 - Column: C18, 250 x 4.6 mm, 5 µm particle size.
 - Mobile Phase: Isocratic mixture of Acetonitrile and Phosphate Buffer (pH 2.0) (e.g., 60:40 v/v).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 239 nm.[\[9\]](#)
 - Column Temperature: 30 °C.
 - Injection Volume: 10 µL.
- Sample Preparation:
 - Accurately weigh ~10 mg of **4-Aminophthalonitrile**.
 - Dissolve in 10 mL of a suitable diluent (e.g., the mobile phase itself) to create a 1 mg/mL solution.
 - Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.
[\[8\]](#)
- Data Analysis:
 - The purity is calculated as the area percentage of the **4-Aminophthalonitrile** peak relative to the total area of all peaks in the chromatogram.
 - Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structure confirmation and can reveal impurities that might co-elute with the main peak in HPLC.

- ^1H NMR: Provides information on the number and environment of protons. For **4-Aminophthalonitrile**, one would expect signals in the aromatic region (6.0-8.0 ppm) and a characteristic signal for the $-\text{NH}_2$ protons.[10][11] The integration of these peaks should correspond to the proton count of the molecule.
- ^{13}C NMR: Identifies the number of unique carbon environments, providing further structural confirmation.[10]

Trustworthiness Check: A pure sample should yield an NMR spectrum where all observed signals can be assigned to the structure of **4-Aminophthalonitrile**, with peak integrations matching the theoretical proton ratios. The absence of significant unassignable peaks is a strong indicator of high purity.

Complementary Analytical Techniques

- Gas Chromatography (GC): While **4-Aminophthalonitrile** has a relatively high melting point (179-181 °C), GC can be an effective method for purity assay, as demonstrated by suppliers like Thermo Scientific.[3][6] It is particularly well-suited for detecting volatile impurities, such as residual solvents from the synthesis.[8]
- Melting Point Analysis: A sharp melting point range close to the literature value (e.g., 179-182 °C) is a classic, simple indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
- Elemental Analysis: This technique determines the percentage composition (C, H, N) of the compound. A close correlation between the experimentally determined percentages and the theoretical values calculated from the molecular formula ($\text{C}_8\text{H}_5\text{N}_3$) provides strong evidence of purity.[7]

Concluding Recommendations for Sourcing and Handling

For professionals in research and drug development, the integrity of starting materials is non-negotiable. The following best practices are recommended:

- **Vet Your Supplier:** Choose reputable suppliers who provide comprehensive analytical data and a detailed Certificate of Analysis for each lot.
- **Request the C of A:** Always review the lot-specific C of A before use. Pay close attention to the purity value and the method(s) used to determine it.
- **Perform Independent Verification:** For critical applications, verify the identity and purity of the received material in-house using at least two orthogonal analytical techniques (e.g., HPLC and NMR).
- **Proper Storage:** **4-Aminophthalonitrile** is noted to be potentially air-sensitive and should be stored under an inert gas in a cool, dark place as recommended by suppliers.

By adhering to these principles of scientific integrity and analytical rigor, researchers can ensure that the **4-Aminophthalonitrile** they use is fit for purpose, leading to more reliable and reproducible scientific outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Aminophthalonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. [4-Aminophthalonitrile, 97% | Fisher Scientific \[fishersci.ca\]](http://4-Aminophthalonitrile, 97% | Fisher Scientific [fishersci.ca])
- 5. chemscene.com [chemscene.com]
- 6. [4-Aminophthalonitrile | 56765-79-8 \[chemicalbook.com\]](http://4-Aminophthalonitrile | 56765-79-8 [chemicalbook.com])
- 7. [Page loading... \[guidechem.com\]](http://Page loading... [guidechem.com])
- 8. benchchem.com [benchchem.com]
- 9. ptfarm.pl [ptfarm.pl]

- 10. benchchem.com [benchchem.com]
- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- To cite this document: BenchChem. [Commercial suppliers and purity levels of 4-Aminophthalonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265799#commercial-suppliers-and-purity-levels-of-4-aminophthalonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com